4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol
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Overview
Description
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is an organic compound with the molecular formula C41H46O2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two phenol groups attached to a fluorene core via ethene linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dihexylfluorene and 4-bromophenol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a palladium-catalyzed Suzuki coupling reaction. The reaction mixture is heated to around 80-100°C in the presence of a base such as potassium carbonate.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is primarily related to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and nucleic acids, influencing their function and activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(9,9-Dioctyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol
- 4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenylamine
Uniqueness
4,4’-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Properties
CAS No. |
270252-32-9 |
---|---|
Molecular Formula |
C41H46O2 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
4-[2-[9,9-dihexyl-7-[2-(4-hydroxyphenyl)ethenyl]fluoren-2-yl]ethenyl]phenol |
InChI |
InChI=1S/C41H46O2/c1-3-5-7-9-27-41(28-10-8-6-4-2)39-29-33(13-11-31-15-21-35(42)22-16-31)19-25-37(39)38-26-20-34(30-40(38)41)14-12-32-17-23-36(43)24-18-32/h11-26,29-30,42-43H,3-10,27-28H2,1-2H3 |
InChI Key |
PNAIRLIVXJPWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)O)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)O)CCCCCC |
Origin of Product |
United States |
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